N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a structurally complex diamide derivative featuring a 1,3-thiazole core linked to a substituted phenyl group via an ethyl chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs—particularly those with thiazole, triazole, or thiadiazole scaffolds—exhibit diverse bioactivities, including antimicrobial, antifungal, and enzyme-inhibitory effects . The compound’s synthesis likely involves carbodiimide-mediated amide coupling, a method widely employed for analogous molecules .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-3-8-18(28-2)17(11-13)25-20(27)19(26)23-10-9-16-12-29-21(24-16)14-4-6-15(22)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBSUAQFLWMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic compound known for its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C19H22ClN3O2S. Its structure includes a thiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O2S |
| Molecular Weight | 373.91 g/mol |
| Solubility | Soluble in DMSO; insoluble in water |
Target Receptors
The primary biological target of this compound is the D4 dopamine receptor . As a potent and selective ligand , it modulates dopaminergic signaling pathways, which are vital for various neurological functions such as mood regulation, motor control, and reward mechanisms.
Biochemical Pathways
The compound influences dopaminergic signaling by binding to the D4 receptor, potentially affecting neurotransmitter release and receptor activity. This modulation can have implications in treating disorders associated with dopamine dysregulation, such as schizophrenia and ADHD.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has demonstrated potential as an inhibitor of urease, an enzyme linked to various pathological conditions including peptic ulcers. The IC50 values for similar thiazole derivatives have been reported to be significantly lower than standard inhibitors, indicating higher potency .
Case Studies and Research Findings
- Antitumor Efficacy : In vitro studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. For example, one study reported that a related thiazole compound exhibited an IC50 value of 0.0019 ± 0.0011 µM against jack bean urease, highlighting its potential as a therapeutic agent .
- Neuropharmacological Effects : Research has demonstrated that compounds targeting D4 receptors can alleviate symptoms in animal models of schizophrenia. This suggests that this compound may offer similar benefits .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
The compound exhibits significant biological activities, particularly in the realm of pharmacology. Its structure, featuring a thiazole ring and chlorophenyl group, suggests potential interactions with various biological targets. Research indicates that it may possess anti-inflammatory, analgesic, and antimicrobial properties.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that derivatives of thiazole compounds could inhibit pro-inflammatory cytokines, indicating a potential application in treating inflammatory diseases.
- Antimicrobial Activity : Another research highlighted the compound's efficacy against various bacterial strains, suggesting its utility as an antimicrobial agent.
Neuropharmacology
Mechanism of Action
The compound's interaction with metabotropic glutamate receptors has been investigated, showing promise in modulating neurotransmitter systems involved in neurodegenerative diseases. The specificity of the compound allows for targeted therapeutic strategies in conditions like Alzheimer's disease .
Case Studies
- Neuroprotective Properties : Research indicates that compounds similar to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide can protect neuronal cells from oxidative stress and apoptosis .
Cancer Research
Antitumor Activity
There is emerging evidence suggesting that this compound may exhibit antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Studies
- In Vitro Studies : Experiments have shown that thiazole derivatives can significantly reduce the viability of cancer cells, indicating their potential as chemotherapeutic agents.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the thiazole ring is crucial and can be achieved through established synthetic routes such as the Hantzsch thiazole synthesis.
Synthetic Route Overview
- Formation of Thiazole Ring : Reaction of α-haloketones with thiourea.
- Chlorophenyl Group Introduction : Nucleophilic aromatic substitution.
- Benzamide Formation : Coupling with appropriate carboxylic acids using coupling reagents.
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its 1,3-thiazole-ethanediamide hybrid scaffold , which distinguishes it from simpler acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ). Key comparisons include:
Key Observations :
- Unlike triazole-thiazole hybrids , the target lacks fused heterocycles, which may reduce steric hindrance during target binding.
Comparison of Yields and Conditions :
The target compound’s synthesis may face challenges in regioselectivity due to its diamide structure, requiring optimized coupling conditions to avoid side reactions.
Physicochemical Properties
Key properties inferred from spectral and crystallographic data of analogs:
- Solubility : The diamide group and methoxy substituent may improve aqueous solubility relative to purely aromatic thiadiazoles .
- Stability : The rigid diamide linkage likely reduces conformational flexibility, enhancing thermal stability compared to tautomerism-prone thiadiazoles .
- Hydrogen Bonding : The ethanediamide moiety can participate in N–H⋯O/N hydrogen bonds , similar to acetamide derivatives, which influence crystal packing and solubility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Amide bond formation is achieved using coupling agents like EDC/HOBt or DCC under inert atmospheres. Key parameters include:
- Temperature : 0–5°C for intermediate steps to prevent side reactions .
- Catalysts : Use of triethylamine to neutralize HCl byproducts during amidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) to isolate the final compound (>95% purity) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : and NMR to verify substituent positions and bond connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% area under the curve) .
Q. What in vitro biological assays are suitable for initial evaluation of this compound’s bioactivity?
- Methodological Answer : Prioritize target-specific assays:
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer : Investigate potential mechanisms:
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- Solubility : Use shake-flask method or HPLC to measure aqueous solubility; consider formulation with cyclodextrins or liposomes .
- Off-Target Effects : Perform kinome-wide profiling or proteomic analysis to identify unintended interactions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?
- Methodological Answer : Systematically modify substituents:
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO) at the 4-chlorophenyl moiety to enhance electrophilicity .
- Methoxy Group : Replace with bulkier alkoxy groups (e.g., -OCHCH) to improve hydrophobic interactions .
- Amide Linker : Substitute ethanediamide with rigid spacers (e.g., propanediamide) to reduce conformational flexibility .
Q. What computational tools can predict binding modes and optimize interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase) .
- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-protein complexes .
- QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How should researchers design in vivo toxicity and efficacy studies for this compound?
- Methodological Answer : Follow OECD guidelines:
- Acute Toxicity : Single-dose studies in rodents (e.g., 50–2000 mg/kg) with 14-day observation for mortality and organ damage .
- Xenograft Models : Implant human cancer cells (e.g., HCT-116) in immunodeficient mice; administer compound at 10–50 mg/kg/day for 4 weeks .
- Biomarker Analysis : Measure serum ALT/AST for hepatotoxicity and BUN/creatinine for nephrotoxicity .
Q. What experimental approaches can address stability issues under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) and monitor degradation via HPLC at 40–60°C .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
- Solid-State Stability : Store samples at 25°C/60% RH for 6 months; analyze by DSC/TGA for polymorphic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
